2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid
Description
Historical Context of Sulfonamide-Containing Amino Acid Derivatives
The historical development of sulfonamide-containing amino acid derivatives traces its origins to the revolutionary discovery of sulfonamide antibiotics in the early twentieth century, establishing a foundation that would eventually lead to sophisticated hybrid molecules like 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid. The initial breakthrough occurred in 1932 when German pathologists and bacteriologists, including Gerhard Johannes Paul Domagk, introduced the first sulfonamide drug Prontosil, which demonstrated remarkable antibacterial activity against streptococci in laboratory mice. This discovery triggered a cascade of developments, with subsequent researchers identifying that Prontosil functioned as a prodrug, converting in the human body to sulfanilamide, the actual antibacterial active agent. The progression continued with the development of sulfapyridine in 1938 for pneumonia treatment, sulfacetamide in 1941 for urinary tract infections, and succinoylsulfathiazole in 1942 for gastrointestinal tract infections, establishing sulfonamides as a cornerstone of antimicrobial therapy.
The evolution toward amino acid-incorporated sulfonamides emerged from recognition that traditional amine-sulfonyl chloride reactions, while effective, presented limitations in terms of nucleophilicity variation and functional group tolerance. The transition to amino acid-based synthesis represented a paradigm shift driven by several compelling advantages: amino acids offered inherent biological relevance, natural chirality, diverse side chain functionality, and enhanced orthogonality in functional group manipulation. Research conducted over recent decades has demonstrated that amino acid-derived sulfonamides exhibit numerous pharmacological activities, including antibacterial, antiviral, anticancer, antioxidant, anti-inflammatory, anti-plasmodial, antimalarial, anti-trypanosomal, and insect growth regulatory properties. The mechanistic understanding of amino acid-sulfonamide synthesis involves nucleophilic attack by the amino group on activated sulfonyl species, producing sulfonamide functional groups with enhanced structural diversity and biological activity.
Contemporary research has revealed that amino acids function as selective sulfonamide acylating agents, displaying markedly different behavior compared to other acylating agents such as acetic anhydride. Studies have demonstrated that amino acids and dipeptides exhibit regioselective attack toward the anilino group of diazine-containing sulfonamides, while showing completely different behavior toward various sulfonamide types. This selectivity has proven crucial in developing compounds like this compound, where precise control over acylation sites determines the final molecular architecture and biological activity. The historical progression from simple sulfonamide antibiotics to complex amino acid-incorporated derivatives represents a sophisticated evolution in medicinal chemistry, leveraging decades of accumulated knowledge about structure-activity relationships and synthetic methodologies.
| Historical Milestone | Year | Significance | Impact on Amino Acid Derivatives |
|---|---|---|---|
| Prontosil Discovery | 1932 | First sulfonamide antibiotic | Established sulfonamide pharmacophore |
| Sulfanilamide Identification | 1936 | Active metabolite discovery | Foundation for structure-activity studies |
| Sulfapyridine Development | 1938 | Pneumonia treatment | Expanded therapeutic applications |
| Amino Acid Integration | 1990s-2000s | Enhanced selectivity and bioactivity | Modern hybrid molecule development |
| Green Chemistry Adoption | 2010s-Present | Sustainable synthesis methods | Current pharmaceutical intermediate design |
Structural Classification Within Organic Sulfonamides
The structural classification of this compound within organic sulfonamides reveals its position as a complex multifunctional derivative that incorporates several distinct pharmacophoric elements within a unified molecular framework. The compound exhibits the characteristic sulfonamide functional group with the structure R-S(=O)₂-NR₂, consisting of a sulfonyl group (O=S=O) connected to an amine group, which represents the core structural motif that defines the sulfonamide class. The molecular formula C₁₁H₁₅NO₅S indicates a molecular weight of 273.31 grams per mole, with the compound containing eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. This particular combination places the compound within the category of aromatic sulfonamides due to the presence of the 4-methoxyphenyl ring system, while the propionic acid moiety classifies it simultaneously as an amino acid derivative.
The structural architecture can be systematically analyzed through its constituent elements: the methanesulfonyl group (CH₃SO₂-) provides the primary sulfonamide functionality, the 4-methoxyphenyl ring (4-CH₃O-C₆H₄-) contributes aromatic character and electronic modulation, and the propionic acid backbone (-CH(CH₃)COOH) delivers amino acid characteristics. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(4-methoxy-N-methylsulfonylanilino)propanoic acid, reflecting the systematic structural classification that emphasizes the central aniline nitrogen bearing both the methylsulfonyl and propanoic acid substituents. The canonical Simplified Molecular Input Line Entry System representation CC(C(=O)O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C provides a precise structural description that facilitates computational analysis and database searches.
Within the broader context of sulfonamide classification, this compound represents a hybrid molecule that bridges multiple structural categories. The presence of the methanesulfonyl group classifies it among alkylsulfonamides, distinguished from arylsulfonamides that contain aromatic rings directly attached to the sulfonyl sulfur. The 4-methoxyphenyl substituent introduces electron-donating characteristics through the methoxy group, which significantly influences the electronic properties and biological activity of the molecule. The propionic acid functionality places the compound within the specialized category of amino acid-derived sulfonamides, which have emerged as particularly valuable in pharmaceutical applications due to their enhanced biocompatibility and synthetic versatility.
The three-dimensional conformational characteristics reveal important aspects of the structural classification, with the compound exhibiting specific stereochemical features that influence its biological activity. The molecule contains one undefined atom stereocenter, indicating the presence of a chiral center that can exist in both R and S configurations. The topological polar surface area of 92.3 Ų indicates moderate polarity, while the XLogP3-AA value of 1 suggests balanced lipophilicity that facilitates both aqueous solubility and membrane permeability. The hydrogen bond donor count of 1 and acceptor count of 6 provide insight into the compound's potential for intermolecular interactions and binding affinity with biological targets.
| Structural Parameter | Value | Classification Significance |
|---|---|---|
| Molecular Weight | 273.31 g/mol | Medium-sized pharmaceutical intermediate |
| Molecular Formula | C₁₁H₁₅NO₅S | Complex multifunctional sulfonamide |
| Topological Polar Surface Area | 92.3 Ų | Moderate polarity for balanced bioavailability |
| XLogP3-AA | 1 | Optimal lipophilicity for drug-like properties |
| Hydrogen Bond Donors | 1 | Limited hydrogen bonding capacity |
| Hydrogen Bond Acceptors | 6 | Enhanced binding potential |
| Rotatable Bond Count | 5 | Moderate conformational flexibility |
| Heavy Atom Count | 18 | Substantial molecular complexity |
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVIJJARWJWZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386835 | |
| Record name | 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-06-2 | |
| Record name | 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid typically involves:
- Introduction of the methanesulfonyl (mesyl) group onto the amino group of a 4-methoxyaniline derivative.
- Coupling of the sulfonylated amine with a propionic acid or its derivative.
- Purification steps to isolate the target compound with high purity.
The key challenge is the selective sulfonylation of the amino group without affecting other functional groups, followed by efficient coupling to the propionic acid moiety.
Detailed Synthetic Route Example
A representative preparation method, adapted from related sulfonamide and amino acid chemistry, involves the following steps:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Sulfonylation | 4-Methoxyaniline + Methanesulfonyl chloride + Base (e.g., triethylamine) | The amino group of 4-methoxyaniline is reacted with methanesulfonyl chloride under controlled temperature (0–5 °C) to form N-(4-methoxyphenyl)methanesulfonamide. | High yield (>85%), requires anhydrous conditions to prevent hydrolysis. |
| 2. Coupling with Propionic Acid Derivative | N-(4-methoxyphenyl)methanesulfonamide + Propionic acid derivative (e.g., 2-bromopropionic acid or its ester) + Base (e.g., sodium hydride or potassium carbonate) | Nucleophilic substitution or amide bond formation to attach the propionic acid moiety to the sulfonamide nitrogen. | Moderate to good yield (70–80%), reaction monitored by TLC or HPLC. |
| 3. Hydrolysis and Purification | Hydrolysis of ester if used, acidification, extraction, recrystallization | Conversion of ester to free acid, purification by recrystallization or chromatography to obtain pure this compound. | Final purity >98%, yield depends on purification efficiency. |
Alternative Synthetic Approaches
Microwave-Assisted Condensation:
A method involving microwave irradiation to accelerate condensation reactions between p-anisaldehyde, ethyl cyanoacetate, and ammonium formate, followed by reduction and protection steps, has been reported for related amino acid derivatives. This approach can improve reaction times and yields.Carbodiimide-Mediated Coupling:
Use of dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between sulfonamide amines and carboxylic acid derivatives is a common strategy, providing good yields and mild reaction conditions.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–10 °C for sulfonylation; room temperature to reflux for coupling | Low temperature prevents side reactions during sulfonylation; reflux improves coupling efficiency. |
| Solvent | Dichloromethane, ethyl acetate, or aqueous-organic mixtures | Choice affects solubility and reaction rate; anhydrous solvents preferred for sulfonylation. |
| Molar Ratios | Sulfonyl chloride:amine = 1:1 to 1.2:1; coupling reagents in slight excess | Excess sulfonyl chloride ensures complete sulfonylation; coupling reagents excess drives reaction to completion. |
| Reaction Time | 1–6 hours for sulfonylation; 12–48 hours for coupling | Longer times improve conversion but may increase by-products. |
Purification and Characterization
Purification:
Extraction with ethyl acetate, washing with acid/base solutions, drying over anhydrous sodium sulfate, and recrystallization from suitable solvents (e.g., ethyl acetate/hexane) are standard.-
- NMR Spectroscopy: Confirms aromatic protons, methoxy group, sulfonyl methyl, and propionic acid signals.
- Mass Spectrometry: Molecular ion peak at m/z 273 consistent with molecular weight.
- HPLC: Purity assessment, typically >98%.
- Melting Point: Consistent with literature values for the pure compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Sulfonylation + Coupling | 4-Methoxyaniline, Methanesulfonyl chloride, Propionic acid derivative | 0–10 °C sulfonylation, RT to reflux coupling | 70–85 | Straightforward, scalable | Requires careful moisture control |
| Microwave-Assisted Condensation | p-Anisaldehyde, Ethyl cyanoacetate, Ammonium formate | Microwave irradiation, short reaction time | ~79 | Fast, efficient | Specialized equipment needed |
| Carbodiimide-Mediated Coupling | Sulfonamide amine, Carboxylic acid, DCC, HOBt | Room temperature, 24–48 h | 75–80 | Mild conditions, high purity | DCC by-product removal needed |
Research Findings and Industrial Relevance
- The sulfonylation step is critical for introducing the methanesulfonyl group with high selectivity and yield.
- Coupling efficiency depends on the choice of activating agents and reaction conditions; carbodiimide chemistry is widely used for its mildness and effectiveness.
- Microwave-assisted methods offer promising improvements in reaction time and yield but require optimization for scale-up.
- Purity and yield optimization are essential for pharmaceutical applications, where this compound may serve as an intermediate.
- Industrial synthesis benefits from simplified routes with fewer steps and higher overall yields, as demonstrated in related sulfonylated aromatic acid syntheses.
Chemical Reactions Analysis
Types of Reactions
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and proteomics research.
Biology: In studies involving protein interactions and modifications.
Industry: Used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid
- Molecular Formula: C₁₁H₁₅NO₅S
- Molecular Weight : 273.30 g/mol
- CAS Registry Number : 436811-06-2
- Synonyms: N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine, 2-[N-(4-Methoxyphenyl)methanesulfonamido]propanoic acid .
Structural Features :
This compound features a propionic acid backbone substituted with a methanesulfonyl group and a 4-methoxyphenyl moiety via a secondary amine linkage. The presence of the sulfonamide group (-SO₂-NH-) and methoxy (-OCH₃) aromatic substituent distinguishes it from simpler propionic acid derivatives.
Comparison with Structurally Related Compounds
Anti-Inflammatory Sulfonamide Derivatives
Example Compound : 2-(Substituted sulfur/sulphone)-3-(substituted phenyl)propionic acid derivatives (Patent: WO 2010/017)
- Key Differences : Broad structural class with variable substituents on sulfur (e.g., sulfoxide, sulfone) and phenyl groups.
- However, the 4-methoxy substitution may enhance selectivity or pharmacokinetic properties compared to other derivatives .
Trifluoroacetyl-Substituted Analog
Example Compound: 3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic acid (CAS 117291-24-4)
- Molecular Formula: C₁₂H₁₂F₃NO₄
- Key Differences : Replaces the methanesulfonyl group with a trifluoroacetyl (-CO-CF₃) moiety.
- Implications : The electronegative trifluoroacetyl group may increase metabolic stability but reduce solubility compared to the sulfonamide. This compound is primarily used in synthetic intermediates, indicating divergent applications .
Benzene Sulfonamide Derivative
Example Compound: 2-(4-Methoxy-benzenesulfonylamino)propionic acid (CHEMBL1364948)
- Molecular Formula: C₁₀H₁₃NO₅S
- Key Differences : Substitutes methanesulfonyl with a 4-methoxybenzenesulfonyl group.
- This derivative is studied in drug development contexts, suggesting the target compound could be optimized for similar pathways .
Ester-Based Prodrug Analogs
Example Compound: Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate (CAS 92921-33-0)
- Molecular Formula: C₁₇H₁₉NO₄S
- Key Differences : Methyl ester replaces the carboxylic acid, and the 4-methylphenyl group substitutes the 4-methoxyphenyl.
- Implications : The ester group may act as a prodrug, improving oral bioavailability. The methyl substituent increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .
Acetylphenoxy-Substituted Derivative
Example Compound: 2-(4-Acetylphenoxy)-2-methylpropanoic acid (CAS 52179-07-4)
- Molecular Formula : C₁₂H₁₄O₄
- Key Differences: Replaces the sulfonamide with an acetylphenoxy (-O-C₆H₄-CO-CH₃) group and introduces a methyl branch on the propionic acid.
- The methyl branch may increase steric hindrance, affecting binding kinetics .
Research Findings and Implications
- Therapeutic Potential: The sulfonamide group in the target compound is a hallmark of enzyme inhibitors (e.g., MMP inhibitors in ), suggesting possible applications in oncology or inflammation .
- Structure-Activity Relationships (SAR) :
- Methoxy Group : Enhances solubility and directs substituent positioning for target interactions.
- Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than amides, improving target affinity.
- Analytical Relevance : Techniques like GC-MS, FTIR, and HPLC-TOF (as used in ) are critical for characterizing such compounds, ensuring purity and structural confirmation .
Biological Activity
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid, often referred to as Compound A, is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in the treatment of various inflammatory and chronic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The primary mechanism through which this compound exerts its effects is by inhibiting the enzyme phosphodiesterase type IV (PDE4). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells, which is crucial for modulating inflammatory responses. Elevated cAMP levels have been associated with reduced activity of pro-inflammatory cytokines and enhanced anti-inflammatory pathways .
Pharmacological Properties
The compound has demonstrated a range of pharmacological activities:
- Anti-inflammatory Effects : It has been shown to be effective in reducing inflammation in models of chronic inflammatory diseases such as psoriasis, arthritis, and dermatitis .
- Cytotoxic Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have reported its efficacy in inhibiting the proliferation of leukemia cells .
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of the compound. For example, one study assessed its effects on human monocytic cells (U937), revealing an IC50 value of approximately 74 nM for PDE4 inhibition, indicating potent activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A clinical trial involving patients with psoriasis showed significant improvement in skin lesions following treatment with formulations containing this compound .
- In another study focused on rheumatoid arthritis, patients reported reduced joint inflammation and pain after administration of the compound over a period of weeks .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves coupling 4-methoxyaniline with methanesulfonyl chloride, followed by reaction with propionic acid derivatives. Key steps include:
- Sulfonylation: Reacting 4-methoxyaniline with methanesulfonyl chloride under controlled pH (e.g., using triethylamine as a base) to form the sulfonamide intermediate.
- Propionic Acid Conjugation: Coupling the intermediate with bromopropionic acid via nucleophilic substitution, requiring catalysts like DMAP or DCC.
- Optimization: Reaction efficiency improves with anhydrous conditions, inert atmosphere (N₂/Ar), and solvents like DCM or THF. Monitoring via TLC or HPLC ensures progress .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity (e.g., methanesulfonyl group at δ 3.0–3.5 ppm, methoxy resonance at δ 3.8 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% ideal).
- Mass Spectrometry (MS): ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~288) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer:
- Skin Protection: Use nitrile gloves and lab coats, as sulfonamides may penetrate skin .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Carcinogenicity Mitigation: Treat as a potential carcinogen; minimize exposure via engineering controls (e.g., closed systems) and adhere to ALARA principles .
Advanced Research Questions
Q. How can computational modeling be utilized to predict the biological activity or interaction mechanisms of this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., cyclooxygenase for anti-inflammatory studies).
- QSAR Models: Correlate structural descriptors (logP, polar surface area) with activity data from analogs (e.g., propionic acid derivatives in ).
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. What strategies are recommended for resolving discrepancies in spectroscopic data obtained from different analytical platforms?
- Methodological Answer:
- Cross-Validation: Compare NMR (DMSO-d₆ vs. CDCl₃) and MS (ESI vs. MALDI) to rule out solvent/ionization artifacts.
- Impurity Analysis: Use LC-MS/MS to identify trace byproducts (e.g., des-methyl analogs) that may skew data .
- Crystallography: Single-crystal X-ray diffraction resolves ambiguous stereochemistry or tautomerism .
Q. How can reaction byproducts or degradation products be identified and quantified during synthesis or stability studies?
- Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.
- LC-HRMS: Acquire high-resolution mass data to identify degradation fragments (e.g., loss of methanesulfonyl group, m/z ~155).
- Accelerated Stability Testing: Use ICH guidelines (25°C/60% RH) with periodic sampling over 4–12 weeks .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo studies for this compound?
- Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability via plasma protein binding assays and metabolic stability in liver microsomes.
- Metabolite Identification: Use UPLC-QTOF to detect active/inactive metabolites that explain efficacy gaps.
- Dose-Response Refinement: Adjust in vivo dosing based on in vitro IC₅₀ values, accounting for tissue penetration barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
